4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid
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Overview
Description
4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of hydroxyl groups and a benzoylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-hydroxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the carboxyl group of 2-hydroxybenzoic acid and the amino group of 2-hydroxybenzoyl chloride. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoylamino moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl and benzoylamino groups play a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with the target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Known for its use in the production of parabens.
2-Hydroxybenzoic acid (Salicylic acid): Widely used in pharmaceuticals, particularly in acne treatment.
4-Aminobenzoic acid: Used in the synthesis of folate by bacteria and plants
Uniqueness
4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid is unique due to the presence of both hydroxyl and benzoylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
Properties
CAS No. |
115610-40-7 |
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Molecular Formula |
C14H11NO5 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
4-hydroxy-2-[(2-hydroxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H11NO5/c16-8-5-6-9(14(19)20)11(7-8)15-13(18)10-3-1-2-4-12(10)17/h1-7,16-17H,(H,15,18)(H,19,20) |
InChI Key |
HNFFABULNXWPDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)O)C(=O)O)O |
Origin of Product |
United States |
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